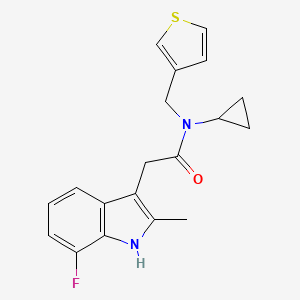
(3S*,4R*)-N,N-dimethyl-1-(6-phenyl-3-pyridazinyl)-4-propyl-3-pyrrolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals known for their potential in various fields of chemistry and pharmacology. Although specific studies directly related to this compound may be limited, research on similar compounds provides insight into their general characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds involves a variety of chemical reactions, often starting from pyridine or pyrrolidine derivatives. Typical methods may include reactions such as low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods highlight the complexity and the meticulous conditions required for the synthesis of these compounds (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and quantum chemical DFT analysis. These studies reveal details about the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and reactivity (Kucharska et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often involve interactions with radicals, demonstrating significant antioxidant properties. Their reactivity towards peroxyl radicals and their stability against air oxidation are of particular interest in chemical research (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, the crystal and molecular structures provide insight into the compound's stability and reactivity, as well as its potential applications in various fields (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's role in chemical reactions and its potential applications. Studies often focus on how these properties affect the molecule's behavior in biological systems or industrial applications (Singh et al., 2013).
科学的研究の応用
Synthesis and Chemical Reactivity
- Research has been focused on the synthesis of new pyridazinones, pyridazine-imines, and pyridines through various chemical reactions, highlighting the utility of related pyridazinyl compounds in creating diverse chemical structures for further applications in material science and pharmaceuticals (Sayed et al., 2002).
Antioxidant Properties
- Studies on 6-substituted-2,4-dimethyl-3-pyridinols have reported interesting antioxidant properties, indicating the potential of pyridinol derivatives in developing new antioxidants (Wijtmans et al., 2004).
Material Science Applications
- Novel pyridine-containing polyimides have been synthesized for applications in material science, demonstrating good thermal stability and mechanical properties, which could be relevant for the development of new materials (Yan et al., 2011).
Biological Activities
- Several studies have explored the biological activities of pyridine and fused pyridine derivatives, including antimicrobial and antioxidant activities, highlighting the pharmaceutical applications of these compounds (Flefel et al., 2018).
Photophysical Properties
- Research on Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands has explored their photophysical properties, including charge transfer and dual emission, suggesting applications in photoredox catalysis and light-emitting materials (Salassa et al., 2008).
特性
IUPAC Name |
(3S,4R)-N,N-dimethyl-1-(6-phenylpyridazin-3-yl)-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-4-8-16-13-23(14-18(16)22(2)3)19-12-11-17(20-21-19)15-9-6-5-7-10-15/h5-7,9-12,16,18H,4,8,13-14H2,1-3H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVSYJMTJVIEX-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-(6-phenyl-3-pyridazinyl)-4-propyl-3-pyrrolidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)
![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)


![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)